2-Azido-4-methylbenzonitrile
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Overview
Description
2-Azido-4-methylbenzonitrile is a versatile azide molecule extensively used in scientific research and industrial applications. It is known for its applications in pharmaceuticals, materials science, and as a biological probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Azido-4-methylbenzonitrile involves the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires stirring at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-methylbenzonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions.
Substitution: Reagents like triphenylphosphine and imidazole can facilitate substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-Azido-4-methylbenzonitrile is used in various fields:
Chemistry: As a precursor for synthesizing heterocycles and other complex molecules.
Biology: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The azide group in 2-Azido-4-methylbenzonitrile is highly reactive and can undergo cycloaddition reactions with alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a bioorthogonal reagent, selectively reacting with target molecules without interfering with biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Azido-4-methylpentylbenzene: Similar in structure but with different reactivity due to the pentyl group.
4-Azidomethylbenzonitrile: Another azide derivative with distinct applications.
Uniqueness
2-Azido-4-methylbenzonitrile stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-azido-4-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-7(5-9)8(4-6)11-12-10/h2-4H,1H3 |
InChI Key |
NLDWPRBLCFVZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
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